![molecular formula C16H12ClN3O2S2 B2818186 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 850937-43-8](/img/structure/B2818186.png)
2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H12ClN3O2S2 and its molecular weight is 377.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound, due to its complex structure incorporating 1,3,4-oxadiazole and thiophene moieties, is a candidate for various synthetic and pharmacological studies. The related research focuses on the synthesis and characterization of derivatives that have potential applications in medicinal chemistry. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized from phenylpropionohydrazides, indicating a method that could potentially be applied to our compound of interest for antimicrobial evaluation (Fuloria et al., 2009). Similarly, novel indole-based 1,3,4-oxadiazoles have shown antimicrobial activity, suggesting that related structures might also possess useful biological properties (Nagarapu & Pingili, 2014).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of oxadiazole derivatives. These activities suggest potential applications in developing new antimicrobial agents. For example, antimicrobial activity has been demonstrated in new oxadiazoles derived from phenylpropionohydrazides, including against strains like S. aureus and P. aeruginosa (Fuloria et al., 2009). Another study on novel indole-based oxadiazoles also highlighted their potential in treating bacterial and fungal infections (Nagarapu & Pingili, 2014).
Anticancer Potential
The synthesis and characterization of oxadiazole derivatives have been a significant focus due to their potential anticancer properties. Specifically, derivatives have been identified as novel apoptosis inducers and potential anticancer agents, indicating the therapeutic potential of oxadiazole compounds in oncology. For instance, certain 1,2,4-oxadiazoles have shown activity against breast and colorectal cancer cell lines, further underscoring the relevance of exploring similar compounds for anticancer applications (Zhang et al., 2005).
Anticonvulsant Evaluation
Research into the anticonvulsant properties of indoline derivatives, including those with oxadiazole moieties, provides insight into the neurological applications of such compounds. A study evaluated the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, revealing significant efficacy in models of seizures. This suggests potential for derivatives of the compound to be explored for neuroprotective or anticonvulsant properties (Nath et al., 2021).
properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S2/c17-13-6-5-12(24-13)15-18-19-16(22-15)23-9-14(21)20-8-7-10-3-1-2-4-11(10)20/h1-6H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEHHVBWVXFTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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